Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one

Description

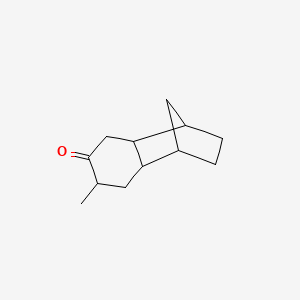

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one (CAS 41724-19-0), also known as Plicatone, is a bicyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol . It features a fused norbornane-like structure with a ketone group at the 6-position and a methyl substituent at the 7-position. Key physicochemical properties include a density of 1.026 g/cm³ (predicted), a boiling point of 120–122°C at 10 Torr, and a calculated LogP of 2.69, indicating moderate lipophilicity .

Primarily used in fragrances, Plicatone is valued for its woody, amber-like odor. Analytical methods for its separation include reverse-phase HPLC using Newcrom R1 columns with acetonitrile/water/phosphate buffers, adaptable for UPLC and preparative-scale applications . Safety assessments by the Research Institute for Fragrance Materials (RIFM) classify it as non-genotoxic, with a No Expected Sensitization Induction Level (NESIL) of 5300 μg/cm² for skin sensitization .

Properties

IUPAC Name |

5-methyltricyclo[6.2.1.02,7]undecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-7-4-10-8-2-3-9(5-8)11(10)6-12(7)13/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFXPROOUAWFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3)C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052088 | |

| Record name | Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41724-19-0 | |

| Record name | Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41724-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanonaphthalen-6(2H)-one, octahydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041724190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Methanonaphthalen-6(2H)-one, octahydro-7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

Cyclization Reactions: Formation of the bicyclic structure through cyclization of linear precursors.

Hydrogenation: Saturation of double bonds to achieve the octahydro configuration.

Methylation: Introduction of the methyl group at the 7th position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.

Reduction: Further hydrogenation to reduce any remaining unsaturated bonds.

Substitution: Replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Organic Synthesis

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one serves as a building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules. For instance:

- Cyclization Reactions : Used to form other bicyclic compounds.

- Methylation : Introduction of methyl groups at specific positions enhances reactivity and functionality.

Biological Studies

In biological research, this compound can be utilized to study metabolic pathways or as a precursor for bioactive compounds. Its structure may influence interactions with biological targets such as enzymes or receptors, making it a candidate for pharmacological studies.

Medicinal Chemistry

Research into the pharmacological properties of this compound suggests potential therapeutic uses. Studies have indicated that compounds with similar structures exhibit anti-inflammatory and analgesic effects, warranting further investigation into this compound's medicinal properties .

Industrial Applications

The compound is used in the production of specialty chemicals and materials. Its unique properties allow it to function effectively in formulations for fragrances and flavoring agents . Additionally, it has been evaluated for safety in consumer products, indicating low toxicity levels under standard exposure conditions .

Separation and Analysis

The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, utilizing acetonitrile and water as mobile phases . This technique is scalable for preparative separation and suitable for pharmacokinetic studies.

Case Study 1: Pharmacological Evaluation

A study focused on the anti-inflammatory properties of similar bicyclic compounds revealed promising results. The research indicated that modifications to the structure could enhance efficacy against inflammation-related conditions, suggesting that this compound may exhibit similar benefits if further explored .

Case Study 2: Environmental Safety Assessment

Environmental assessments have been conducted to evaluate the safety profile of this compound in consumer products. Findings indicate that exposure levels are significantly below toxic thresholds, supporting its use in fragrance formulations without adverse effects on human health or the environment .

Mechanism of Action

The mechanism of action of Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one (CAS 51519-65-4)

This analog shares a fused bicyclic structure with Plicatone but differs in saturation (hexahydro vs. octahydro) and ketone position (5- vs. 6-position) .

The hexahydro analog was used as a read-across material for Plicatone’s safety assessment. While both compounds lack genotoxicity concerns, the hexahydro analog showed minor clastogenic activity in vitro, attributed to cytotoxicity rather than intrinsic DNA damage .

Benzo-1,4-Oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine)

These sulfur-containing heterocycles differ fundamentally in structure and reactivity. For example, 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S) has a larger planar aromatic system and higher polarity due to sulfur and oxygen atoms .

Other Octahydro Derivatives

Skin Sensitization

Plicatone’s NESIL of 5300 μg/cm² classifies it as a weak sensitizer.

Phototoxicity

Regulatory and Environmental Considerations

Plicatone is pre-registered under REACH but lacks a full dossier as of 2021 . It is restricted to perfume applications in the EU (classified as non ammesso) .

Biological Activity

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, commonly referred to as Plicatone, is a bicyclic compound known for its diverse applications in the fragrance industry and its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Plicatone has a molecular formula of and a molecular weight of 178.27 g/mol. It is characterized by its bicyclic structure, which contributes to its unique organoleptic properties.

Biological Activity Overview

Research indicates that Plicatone exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that Plicatone possesses antimicrobial properties against various pathogens.

- Antioxidant Activity : The compound has demonstrated significant antioxidant effects, which may contribute to its protective role against oxidative stress.

- Anti-inflammatory Effects : Plicatone has been reported to modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

Antimicrobial Activity

A study investigating the antimicrobial potential of Plicatone revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhimurium | 0.75 |

Table 1: Antimicrobial Activity of this compound

Antioxidant Activity

The antioxidant capacity of Plicatone was assessed using various assays, including DPPH and FRAP. The results indicated that Plicatone exhibits a dose-dependent increase in antioxidant activity. The IC50 values are presented in Table 2.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

Table 2: Antioxidant Activity of this compound

Antimicrobial Mechanism

Plicatone disrupts bacterial cell membranes, leading to cell lysis. It also interferes with metabolic pathways essential for bacterial survival.

Antioxidant Mechanism

The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage to cells.

Anti-inflammatory Mechanism

Plicatone inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-kB, which plays a crucial role in inflammation.

Case Studies

- Study on HepG2 Cells : A recent study evaluated the effects of Plicatone on HepG2 liver cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

- Fragrance Applications : Plicatone's organoleptic properties have made it a valuable ingredient in perfumery. It enhances fragrance profiles by adding depth and complexity to formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, and what intermediates are critical for structural validation?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of bicyclic enone precursors. For example, Momose et al. (1977) demonstrated stereochemical control using palladium or platinum catalysts under hydrogen pressure, yielding key intermediates like 7-hydroxyquinoline derivatives . Critical intermediates include tricyclic ketones, validated via gas chromatography (GC) and nuclear Overhauser effect (NOE) NMR experiments to confirm stereochemistry .

Q. How is the stereochemical configuration of this compound resolved using spectroscopic techniques?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Complementary methods include:

- NOE NMR : To identify spatial proximity of protons in rigid bicyclic frameworks .

- Vibrational Circular Dichroism (VCD) : For distinguishing enantiomers in chiral environments .

- Example : A study on similar tricyclic ketones used X-ray data (C–C bond lengths: 1.54–1.58 Å) to validate computational models .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to minimize diastereomer formation in this compound synthesis?

- Methodological Answer : Key parameters include:

- Catalyst Selection : PtO₂ in acetic acid reduces over-reduction byproducts compared to Pd/C .

- Pressure and Temperature : Lower H₂ pressure (1–3 atm) and 25–40°C improve stereoselectivity (85–92% yield) .

- Solvent Polarity : Polar solvents (e.g., ethanol) stabilize transition states, favoring the desired endo isomer .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine DFT calculations (B3LYP/6-311+G(d,p)) with experimental IR, NMR, and X-ray data .

- Dynamic Effects : Account for conformational flexibility using molecular dynamics simulations to explain discrepancies in NOE correlations .

- Example : A 2022 study on dihydronaphthalenone derivatives showed that solvent-induced conformational changes altered NOE signals by 10–15%, requiring iterative refinement of computational models .

Q. How does solvent choice influence the regioselectivity of cascade reactions involving this compound derivatives?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., DMF): Favor cyclization via keto-enol tautomerism, yielding isoquinolin-1(2H)-ones (70–80% yield) .

- Non-Polar Solvents (e.g., toluene): Promote [4+2] cycloadditions, forming dihydroisobenzoquinoline-3(2H)-ones (65–75% yield) .

- Kinetic Control : Lower temperatures (0–25°C) in THF stabilize intermediates for selective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.